An In-depth Technical Guide to 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (CAS Number: 1345021-52-4), a halogenated aromatic carbazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely properties and synthesis based on established knowledge of structurally similar carbazole derivatives. This guide covers the core physicochemical properties, a detailed, representative synthetic protocol, and explores its potential applications in organic electronics and drug discovery, supported by data from analogous compounds.
Introduction to 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is a substituted carbazole derivative that has garnered interest for its potential applications in materials science and medicinal chemistry. The carbazole moiety is a well-known building block for organic electronic materials due to its excellent thermal stability, charge-transporting properties, and tunable photophysical characteristics. The introduction of a 3,5-dibromophenyl group at the 3-position and a phenyl group at the 9-position of the carbazole core is expected to significantly influence its electronic and biological properties.
The dibromophenyl substituent offers sites for further functionalization through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. In the context of drug development, the carbazole nucleus is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1]
Physicochemical Properties
Based on information from chemical suppliers, the fundamental properties of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole are summarized in the table below.
| Property | Value |
| CAS Number | 1345021-52-4 |
| Molecular Formula | C₂₄H₁₅Br₂N |
| Molecular Weight | 477.2 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 167 - 171 °C |
| Purity | ≥98% |
Synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
While a specific, published experimental protocol for the synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole has not been identified, a Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method. This approach would involve the coupling of a boronic acid or ester derivative of one of the aromatic components with a halogenated partner. A representative protocol, based on established methods for similar compounds, is provided below.[2]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis would likely proceed via the reaction of 9-phenyl-9H-carbazole-3-boronic acid with 1,3,5-tribromobenzene or, more likely, 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid. The latter is a common and effective strategy for creating C-C bonds between aryl systems.
Representative Experimental Protocol
Reaction: Coupling of 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid.
Materials:
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3-bromo-9-phenyl-9H-carbazole
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(3,5-dibromophenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
Procedure:
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To a round-bottom flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), (3,5-dibromophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.
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To this mixture, add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.12 eq.).
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The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole.
Applications in Organic Electronics
Photophysical and Electrochemical Properties of Related Carbazole Derivatives
The following table summarizes key properties for a selection of 3-aryl-9-phenyl-carbazole derivatives. These values are crucial for designing efficient OLED devices.
| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Emission λ (nm) | Reference |
| 9-phenyl-9H-carbazole | -5.8 | -2.4 | 3.4 | 350, 365 | [3] |
| 3-(1-naphthyl)-9-phenyl-9H-carbazole | -5.7 | -2.3 | 3.4 | 380 | [4] |
| 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole | -5.3 | -2.2 | 3.1 | 430 | [4] |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Energy gap.
The dibromo-substitution on the phenyl ring in the target compound is expected to influence these energy levels, potentially lowering the LUMO and affecting the emission properties.
OLED Device Fabrication and Performance with Carbazole Derivatives
A typical multilayer OLED device is fabricated by sequential deposition of organic layers and electrodes. The performance of such devices using carbazole derivatives as the emitting material is highlighted below.
Typical OLED Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Performance of OLEDs with Carbazole-based Emitters:
| Emitting Material (Carbazole Derivative) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |
| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile | 4130 | 19.3 | 9.5 | Greenish-Blue | [5] |
| BCzB-PPI | 11,364 | - | 4.43 | Deep-Blue | [6] |
These examples demonstrate the potential of carbazole derivatives in achieving high-performance OLEDs. The specific substitution pattern of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole would determine its exact electroluminescent properties.
Potential in Drug Development and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Phenyl-substituted carbazoles, in particular, have been investigated as potential anticancer agents.[7]
Known Biological Activities of Phenylcarbazole Derivatives
Several studies have demonstrated the cytotoxic effects of phenylcarbazole derivatives against various cancer cell lines. The proposed mechanisms of action, while not fully elucidated, may involve DNA interaction and inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs).[7]
Cytotoxicity of Phenylcarbazole Derivatives against Human Leukemia (CEM) Cells:
| Compound (Substituted Phenylcarbazole) | IC₅₀ (nM) | Reference |
| Phenylcarbazole Maleimide Derivative 1 | 10-100 | [7] |
| Phenylcarbazole Maleimide Derivative 2 | 10-100 | [7] |
IC₅₀: Half-maximal inhibitory concentration.
The presence of two bromine atoms on the phenyl ring of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole could enhance its biological activity, as halogenation is a common strategy in drug design to improve potency and pharmacokinetic properties.
Potential Signaling Pathway Involvement
Given that some carbazole derivatives have been shown to induce cytotoxicity and affect the cell cycle, a potential area of investigation is their interaction with pathways that regulate cell proliferation and apoptosis. For instance, inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest.
Caption: Hypothetical inhibition of a cell cycle pathway by a carbazole derivative.
Conclusion
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is a promising compound with potential applications in both organic electronics and drug discovery. While specific experimental data for this molecule is currently sparse in the literature, its structural features suggest it would possess the favorable properties characteristic of the broader class of 3-aryl-9-phenyl-carbazole derivatives. Its synthesis can likely be achieved through standard cross-coupling methodologies, and it serves as a valuable intermediate for further chemical modifications. Future research should focus on the detailed characterization of its photophysical, electrochemical, and biological properties to fully unlock its potential in various scientific and technological fields.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
